2-Butyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
This compound belongs to the pyrido[1,2-a]benzimidazole class, characterized by a fused bicyclic scaffold with a carbonitrile group at position 3. Key structural features include:
- 3-Methyl group: Contributes to steric and electronic modulation of the core structure.
- 1-{[4-(Diethylamino)phenyl]amino} group: Introduces a tertiary amine moiety, which may enhance solubility and enable interactions with biological targets (e.g., DNA or enzymes) via hydrogen bonding or electrostatic forces .
Properties
IUPAC Name |
2-butyl-1-[4-(diethylamino)anilino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5/c1-5-8-11-22-19(4)23(18-28)27-30-24-12-9-10-13-25(24)32(27)26(22)29-20-14-16-21(17-15-20)31(6-2)7-3/h9-10,12-17,29H,5-8,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHTXFRNIZYBKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile with 4-(diethylamino)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2-Butyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Butyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights critical differences between the target compound and its analogs:
Biological Activity
2-Butyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a novel compound belonging to the class of benzimidazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. The structural features of this compound, including a pyrido-benzimidazole core and various substituents, contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C27H31N5, with a molecular weight of 425.58 g/mol. The structure includes a butyl group and a diethylamino phenyl moiety, enhancing its solubility and reactivity.
Biological Activity Overview
Research indicates that benzimidazole derivatives exhibit diverse biological activities, particularly anticancer properties. The following sections detail specific biological activities, mechanisms of action, and relevant case studies.
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer potential. The presence of electron-donating groups in the structure significantly increases anticancer activity. For example, studies have shown that compounds similar to this compound display potent activity against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (lung cancer) | 6.26 ± 0.33 | DNA intercalation |
| Similar Benzimidazole Derivative | HCC827 (lung cancer) | 6.48 ± 0.11 | Inhibition of DNA-dependent enzymes |
| Another Derivative | NCI-H358 (lung cancer) | 20.46 ± 8.63 | Apoptosis induction |
The mechanisms through which these compounds exert their biological effects include:
- DNA Binding : Many benzimidazole derivatives bind to DNA, particularly in the minor groove, disrupting replication and transcription processes.
- Enzyme Inhibition : These compounds can inhibit key enzymes involved in cancer cell proliferation.
- Apoptosis Induction : They may trigger programmed cell death in cancer cells through various signaling pathways.
Case Studies
Several studies have explored the biological activity of benzimidazole derivatives:
-
Study on Antitumor Activity :
- Compounds were tested on three human lung cancer cell lines (A549, HCC827, NCI-H358).
- Results indicated that certain derivatives exhibited high potential to inhibit cell proliferation in both 2D and 3D cultures.
-
Antimicrobial Activity Evaluation :
- Benzimidazole derivatives were also assessed for antimicrobial properties against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus.
- Some compounds showed promising antibacterial activity alongside their anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
